molecular formula C22H38Se B14443406 (Hexadecylselanyl)benzene CAS No. 77756-12-8

(Hexadecylselanyl)benzene

Cat. No.: B14443406
CAS No.: 77756-12-8
M. Wt: 381.5 g/mol
InChI Key: YZTZJPFAZUQMEJ-UHFFFAOYSA-N
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Description

(Hexadecylselanyl)benzene is an organoselenium compound characterized by the presence of a hexadecylselanyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Hexadecylselanyl)benzene typically involves the reaction of hexadecylselenol with bromobenzene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: (Hexadecylselanyl)benzene can undergo various chemical reactions, including:

    Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert selenoxide back to the selenide form.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄) are used for electrophilic aromatic substitution.

Major Products:

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Regeneration of the selenide form.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

(Hexadecylselanyl)benzene has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organoselenium compounds and as a reagent in organic synthesis.

    Biology: The compound’s selenium content makes it of interest for studying selenium’s biological roles and potential therapeutic applications.

    Medicine: Research is ongoing into its potential use as an antioxidant or in cancer therapy due to selenium’s known biological activity.

    Industry: It can be used in the development of materials with specific properties, such as enhanced conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of (Hexadecylselanyl)benzene involves its interaction with various molecular targets and pathways:

    Molecular Targets: The selenium atom can interact with biological molecules, potentially affecting enzyme activity and redox balance.

    Pathways Involved: The compound may influence oxidative stress pathways, modulating the activity of antioxidant enzymes and affecting cellular redox states.

Comparison with Similar Compounds

    (Hexadecylthio)benzene: Similar structure but with a sulfur atom instead of selenium.

    (Hexadecylsulfonyl)benzene: Contains a sulfonyl group instead of a selenyl group.

Comparison:

    Uniqueness: (Hexadecylselanyl)benzene is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to sulfur-containing analogs. Selenium’s role in biological systems, particularly its antioxidant properties, makes this compound a compound of significant interest.

Properties

CAS No.

77756-12-8

Molecular Formula

C22H38Se

Molecular Weight

381.5 g/mol

IUPAC Name

hexadecylselanylbenzene

InChI

InChI=1S/C22H38Se/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-23-22-19-16-15-17-20-22/h15-17,19-20H,2-14,18,21H2,1H3

InChI Key

YZTZJPFAZUQMEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC[Se]C1=CC=CC=C1

Origin of Product

United States

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